3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine
Description
3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.1]octane core substituted with a benzyl group at position 3 and a 4-fluorophenyl group at position 6. Its structure combines lipophilic (benzyl) and electron-withdrawing (4-fluorophenyl) groups, which may enhance blood-brain barrier penetration and target binding affinity compared to simpler analogs.
Properties
CAS No. |
921208-33-5 |
|---|---|
Molecular Formula |
C20H23FN2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C20H23FN2/c21-18-8-10-19(11-9-18)22-20-16-6-7-17(20)14-23(13-16)12-15-4-2-1-3-5-15/h1-5,8-11,16-17,20,22H,6-7,12-14H2 |
InChI Key |
IZZQNKSOZVLXEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1C2NC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine typically involves multiple steps. One common method includes the reaction of a suitable azabicyclo[3.2.1]octane derivative with benzyl and 4-fluorophenyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Muscarinic Receptor Antagonism
One of the prominent applications of this compound is as a muscarinic receptor antagonist. Muscarinic receptors play crucial roles in various physiological processes, including neurotransmission in the central and peripheral nervous systems. Compounds like 3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine have been studied for their ability to modulate these receptors, potentially leading to therapeutic applications in treating conditions such as asthma, gastrointestinal disorders, and urinary incontinence .
Central Nervous System Effects
Research indicates that compounds with similar structures can penetrate the blood-brain barrier, making them candidates for treating neurological disorders. The unique bicyclic structure allows for selective interactions with neurotransmitter systems, which could be beneficial in developing treatments for conditions like schizophrenia or depression .
Lead Compound in Drug Discovery
The structural characteristics of this compound make it a valuable lead compound in drug discovery programs aimed at developing new therapeutics targeting muscarinic receptors or related pathways . Its ability to selectively inhibit certain receptor subtypes can be exploited to minimize side effects associated with broader-spectrum drugs.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to optimize its efficacy and safety profile . For instance, studies have shown that modifications to the compound can enhance its bioavailability and reduce toxicity.
Case Study 1: Treatment of Neurological Disorders
In a study focusing on the treatment of Alzheimer's disease, analogs of this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Results indicated that certain derivatives exhibited significant AChE inhibition, suggesting potential as cognitive enhancers .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of this compound and its analogs against various cancer cell lines. The results demonstrated cytotoxic effects on specific tumor types, indicating that this class of compounds could be further developed for oncological applications .
Mechanism of Action
The mechanism of action of 3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related 3-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.
Table 1: Structural and Pharmacological Comparison
Key Findings:
Benzyl vs.
Molecular Weight and Lipophilicity :
- The target compound (MW 323.41) falls within the optimal range for CNS penetration (MW < 450). Bulkier derivatives, such as the pentylphenyl-substituted analog (MW 286.47), may face challenges in crossing the blood-brain barrier .
Pharmacological Data: Patent-derived analogs (e.g., the difluorophenoxy-pyrrolotriazole compound) demonstrate low nanomolar IC₅₀ values in gamma-secretase inhibition assays, suggesting that electron-deficient aromatic systems enhance potency . Simpler analogs like 3-methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride (MW 213.15) are used as reference compounds but lack explicit activity data .
Synthetic Accessibility :
- Compounds with isopropyl or methyl groups (e.g., entries from ) are synthetically simpler but may require further functionalization to achieve therapeutic relevance.
Biological Activity
3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is a compound that belongs to the class of azabicyclo compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H26N2
- Molecular Weight : 286.42 g/mol
- CAS Number : 376348-67-3
The biological activity of this compound primarily involves its interaction with various receptors in the body, particularly the sigma receptors and chemokine receptors such as CCR5.
Sigma Receptor Interaction
Research indicates that compounds similar to this compound exhibit affinity for sigma receptors, which are implicated in numerous physiological processes including cell proliferation and apoptosis. The modulation of sigma receptors has been linked to anti-cancer activities, where these compounds can induce apoptosis in cancer cells by affecting cell cycle dynamics and promoting cell death pathways .
CCR5 Modulation
Furthermore, studies have shown that azabicyclo compounds can act as modulators of CCR5, a receptor involved in HIV entry and inflammatory responses. The inhibition of CCR5 has therapeutic implications in treating HIV and certain cancers, as it can reduce cellular migration and metastatic potential in cancer cell lines .
Biological Activity and Therapeutic Applications
The biological activity of this compound can be summarized as follows:
Case Studies
-
Anticancer Efficacy :
A study investigated the effects of a compound structurally related to this compound on colorectal cancer cells (SW620). The results demonstrated significant apoptosis induction and a marked decrease in cell viability at concentrations lower than those required for standard treatments like Maraviroc (MVC) . -
CCR5 Modulation :
In vitro assays revealed that compounds targeting CCR5 exhibited enhanced potency compared to MVC, with IC50 values indicating effective inhibition of cell proliferation in metastatic colorectal cancer models . This suggests a promising avenue for developing new therapies targeting both HIV and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
